molecular formula C9H9BrFN B13539957 2-(5-Bromo-2-fluorophenyl)azetidine

2-(5-Bromo-2-fluorophenyl)azetidine

Cat. No.: B13539957
M. Wt: 230.08 g/mol
InChI Key: DFJGIBAVMPLMGZ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)azetidine can be achieved through various methods. . This photochemical reaction is efficient for synthesizing functionalized azetidines. Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted azetidines, while oxidation and reduction reactions can lead to the formation of different azetidine derivatives .

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)azetidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)azetidine involves its interaction with molecular targets and pathways. The azetidine ring’s significant ring strain and the presence of bromine and fluorine atoms contribute to its reactivity. These features enable the compound to participate in various chemical reactions, leading to the formation of different products. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Biological Activity

2-(5-Bromo-2-fluorophenyl)azetidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves the formation of the azetidine ring through various chemical reactions, including nucleophilic substitutions and cyclization processes. The compound can be synthesized using methods such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition, which allows for the introduction of substituents on the azetidine ring .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The azetidine structure provides a unique scaffold that can modulate protein interactions, potentially affecting cell signaling pathways associated with cancer proliferation and other diseases .

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

  • Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it showed IC50 values in the nanomolar range against MCF-7 breast cancer cells and other tumor types, indicating strong growth inhibition .
  • Tubulin Destabilization : The compound has been observed to destabilize tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that this compound may act similarly to known antitumor agents that target microtubules .
  • Cytotoxic Effects : Studies have reported cytotoxic effects on leukemia cell lines, with mechanisms involving apoptosis induction. This suggests potential utility in treating hematological malignancies .

Case Studies

  • MCF-7 Cell Line Study : A study evaluated the effects of this compound on MCF-7 cells, revealing an IC50 value of approximately 25 nM. Flow cytometry analysis indicated that treatment led to G2/M phase arrest and subsequent apoptosis, highlighting its potential as an antitumor agent .
  • L1210 Mouse Leukemia Model : In another research effort, compounds related to azetidines were tested against L1210 mouse leukemia cells. Results showed that these compounds could inhibit cell proliferation effectively, suggesting a promising avenue for further exploration in leukemia therapies .

Data Table: Biological Activity Overview

Biological Activity Cell Line/Model IC50 (nM) Mechanism
AntiproliferativeMCF-7 Breast Cancer25G2/M phase arrest, apoptosis
CytotoxicityL1210 Mouse Leukemia<50Inhibition of cell proliferation
Tubulin DestabilizationIn vitro AssaysN/ADisruption of microtubule polymerization

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)azetidine

InChI

InChI=1S/C9H9BrFN/c10-6-1-2-8(11)7(5-6)9-3-4-12-9/h1-2,5,9,12H,3-4H2

InChI Key

DFJGIBAVMPLMGZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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